1,4,6,9-Thianthrenetetrone
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Overview
Description
1,4,6,9-Thianthrenetetrone is a heterocyclic organic compound with the molecular formula C12H4O4S2. It is characterized by a unique structure that includes a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,6,9-Thianthrenetetrone can be synthesized through several methods. One common approach involves the use of arenethiols as starting materials, which are reacted with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another method involves the direct synthesis from unfunctionalized aromatic substrates using sulfur dichloride and Lewis acids like aluminum chloride .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalytic amounts of trifluoromethanesulfonic acid (TfOH) has been reported to be advantageous for the efficient creation of novel π-extended thianthrenes .
Chemical Reactions Analysis
Types of Reactions
1,4,6,9-Thianthrenetetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thianthrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Scientific Research Applications
1,4,6,9-Thianthrenetetrone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and π-extended thianthrene derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of advanced materials, including semiconductors and organic electronic devices
Mechanism of Action
The mechanism of action of 1,4,6,9-Thianthrenetetrone involves its ability to undergo redox reactions, which can modulate the activity of various molecular targets. The compound’s sulfur atoms play a crucial role in its electron-donating properties and intersystem crossing, making it an effective agent in redox chemistry and supramolecular interactions .
Comparison with Similar Compounds
Similar Compounds
Thianthrene: A six-membered sulfur-containing heterocyclic compound with a similar dibenzo-fused 1,4-dithiine ring structure.
Sulfoxides and Sulfones: Compounds that result from the oxidation of thianthrene derivatives.
Benzodithiine: Another sulfur-containing heterocyclic compound with similar chemical properties
Uniqueness
Its ability to undergo a wide range of chemical reactions and form diverse products further highlights its versatility and significance in scientific research .
Properties
IUPAC Name |
thianthrene-1,4,6,9-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4O4S2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIWRDPIRQQHEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)SC3=C(S2)C(=O)C=CC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376719 |
Source
|
Record name | 1,4,6,9-Thianthrenetetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147727-02-4 |
Source
|
Record name | 1,4,6,9-Thianthrenetetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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